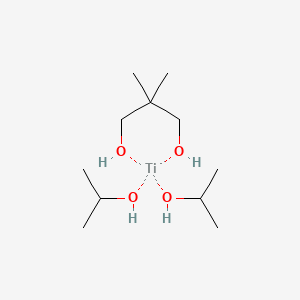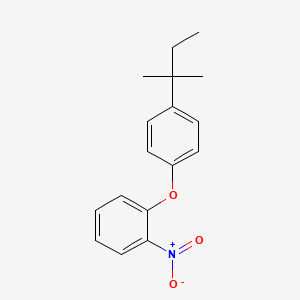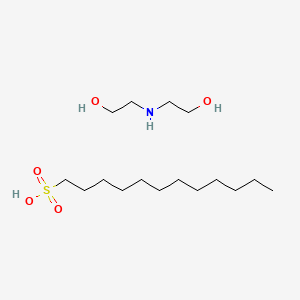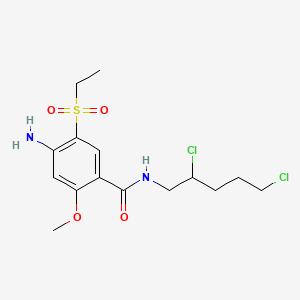
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes amino, dichloropentyl, ethylsulfonyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Dichloropentyl Group:
Addition of the Ethylsulfonyl Group: The final step involves the addition of the ethylsulfonyl group via a sulfonation reaction, using ethylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichloropentyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide: Similar in structure but with a different substitution pattern on the benzene ring.
4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide: Similar in structure but lacks the ethylsulfonyl and methoxy groups.
Uniqueness
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the methoxy group influences its electronic properties and interactions with molecular targets.
Properties
CAS No. |
71676-04-5 |
|---|---|
Molecular Formula |
C15H22Cl2N2O4S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-amino-N-(2,5-dichloropentyl)-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C15H22Cl2N2O4S/c1-3-24(21,22)14-7-11(13(23-2)8-12(14)18)15(20)19-9-10(17)5-4-6-16/h7-8,10H,3-6,9,18H2,1-2H3,(H,19,20) |
InChI Key |
PFXOJRCOFMOPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(CCCCl)Cl)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


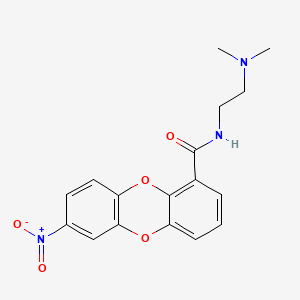

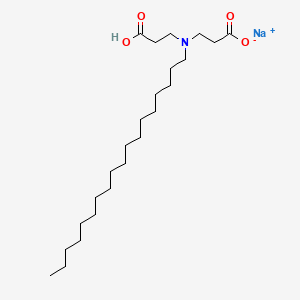
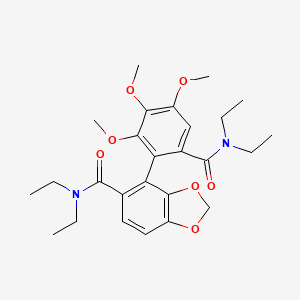
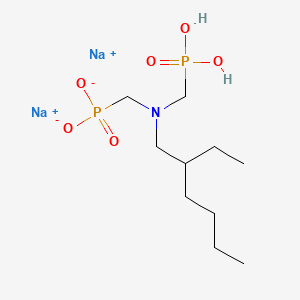
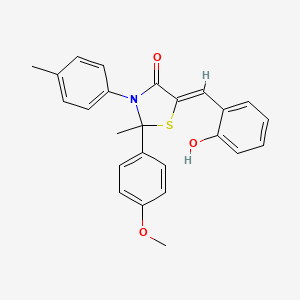
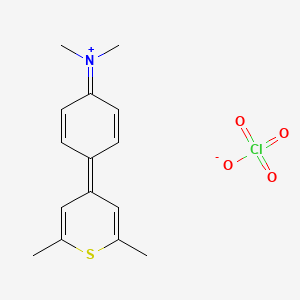

![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
